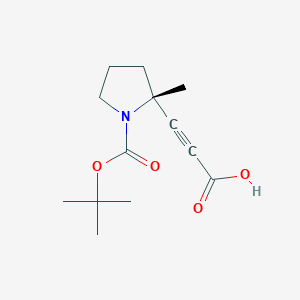
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one, also known as QNT, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various applications such as drug development, neuroscience, and cancer research.
Mechanism of Action
The mechanism of action of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in neurological disorders. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to have various biochemical and physiological effects. In animal studies, 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to improve cognitive function and memory. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been shown to have antidepressant-like effects and may have potential as a treatment for depression. Additionally, 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one in lab experiments is its potential therapeutic applications in neurological disorders and cancer. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been shown to have relatively low toxicity in animal studies. However, one limitation of using 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one in lab experiments is its limited availability and high cost. Additionally, more research is needed to fully understand the mechanism of action of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one and its potential side effects.
Future Directions
There are several future directions for research on 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one. One area of research is the development of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one-based anticancer agents. Additionally, more research is needed to fully understand the mechanism of action of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one and its potential side effects.
Synthesis Methods
The synthesis of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one involves the reaction of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)acetic acid with 2-amino-5,6,7,8-tetrahydrocinnoline in the presence of a coupling reagent such as EDCI or HATU. This reaction results in the formation of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one as a white solid with a melting point of 230-232°C. The purity of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one can be determined by HPLC or NMR analysis.
Scientific Research Applications
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been studied for its effects on neurotransmitter systems, particularly the dopamine and serotonin systems.
properties
IUPAC Name |
2-(1-quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21-13-15-5-1-2-6-17(15)24-26(21)16-9-11-25(12-10-16)20-14-22-18-7-3-4-8-19(18)23-20/h3-4,7-8,13-14,16H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZVXJUBTLKEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)C3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)






![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)
![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2802141.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)
